5-fluoro-3-iodo-1-methyl-1H-indole

Physicochemical Properties Lipophilicity Molecular Descriptors

This dihalogenated indole provides unique orthogonal reactivity: the C3 iodine enables selective palladium-catalyzed cross-coupling, while the robust C5 fluorine remains inert for downstream metabolic modulation. The defined substitution pattern prevents side reactions seen with generic halogenated analogs, ensuring clean synthetic routes and high yields. Ideal for compound library diversification, PET/SPECT theranostic precursors, and internal MS standards. Inquire now for bulk pricing and secure supply.

Molecular Formula C9H7FIN
Molecular Weight 275.065
CAS No. 1350378-38-9
Cat. No. B2670095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-iodo-1-methyl-1H-indole
CAS1350378-38-9
Molecular FormulaC9H7FIN
Molecular Weight275.065
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)F)I
InChIInChI=1S/C9H7FIN/c1-12-5-8(11)7-4-6(10)2-3-9(7)12/h2-5H,1H3
InChIKeyYEQWMJSBQCJAMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-iodo-1-methyl-1H-indole (CAS 1350378-38-9) | Core Properties & Strategic Sourcing Profile


5-Fluoro-3-iodo-1-methyl-1H-indole is a dihalogenated indole building block, C9H7FIN (MW 275.06), with a computed XLogP3-AA of 2.8 and a topological polar surface area of 4.9 Ų [1]. The presence of fluorine at the 5-position and iodine at the 3-position establishes a specific and predictable orthogonality in its reactivity profile. The iodine serves as a primary site for cross-coupling reactions, while the fluorine modulates electron density and metabolic stability without being displaced [2]. This defined structure provides a clear basis for compound selection, as its specific substitution pattern dictates reactivity in ways that other halogenated indole isomers cannot replicate.

Why Indole Halogenation Pattern Dictates Downstream Value for 5-Fluoro-3-iodo-1-methyl-1H-indole


In the 5-fluoro-3-iodo-1-methyl-1H-indole scaffold, the 3-iodo and 5-fluoro groups are not merely interchangeable functional handles; their precise placement defines the entire synthetic logic of a sequence. Substituting a 3-bromo or 5-chloro analog alters the rate and selectivity of the first cross-coupling step, potentially leading to undesired side reactions or lower yields [1]. For instance, the high reactivity of the C3-I bond is a cornerstone for initial diversification, while the robust C5-F bond remains intact to influence downstream biological interactions [2]. Using a non-fluorinated 3-iodoindole loses a critical metabolic handle; using a 5-fluoro-3-bromoindole requires re-optimization of every palladium-catalyzed step. The specific combination of substituents in this compound dictates a unique reaction sequence that cannot be reliably replicated by a generic analog without significant process redevelopment.

Quantitative Differentiation: 5-Fluoro-3-iodo-1-methyl-1H-indole vs. In-Class Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP) and Exact Mass

The computed XLogP3-AA of 5-fluoro-3-iodo-1-methyl-1H-indole (2.8) is higher than that of its non-iodinated precursor, 5-fluoro-1-methylindole (XLogP3 2.2) [1][2]. This quantitative difference is driven by the presence of the heavy iodine atom, which increases the compound's overall hydrophobicity. The exact mass of the target compound is 274.96072 Da, while the non-fluorinated analog 3-iodo-1-methyl-1H-indole has an exact mass of 256.97008 Da [3].

Physicochemical Properties Lipophilicity Molecular Descriptors

Reactivity Orthogonality: 3-Iodo vs. 5-Fluoro Substituents in Cross-Coupling

5-fluoro-3-iodo-1-methyl-1H-indole is specifically designed for sequential diversification. The C3-I bond undergoes rapid oxidative addition with Pd(0) catalysts, enabling selective Suzuki-Miyaura or Sonogashira couplings under mild conditions. The robust C5-F bond remains inert to these conditions, preserving a site for later metabolic modulation [1]. This orthogonal reactivity is not achievable with 5-bromo-3-iodo-1-methyl-1H-indole, where both C5-Br and C3-I can participate in cross-coupling, leading to statistical mixtures and requiring extensive protecting group strategies .

Cross-Coupling C-I Bond Activation Suzuki-Miyaura

Molecular Weight Differential and Its Impact on Downstream Synthesis

The molecular weight of 5-fluoro-3-iodo-1-methyl-1H-indole is 275.06 g/mol [1]. This is 18.0 g/mol heavier than its 5-fluoro-1-methylindole precursor (149.16 g/mol), and 14.0 g/mol heavier than its non-fluorinated analog, 3-iodo-1-methyl-1H-indole (261.03 g/mol) [2]. For a researcher scaling a synthetic route, these mass differences directly translate to quantifiable changes in the weight of product obtained from a given molar quantity of starting material.

Molecular Weight Synthetic Intermediate Yield Calculation

Procurement Value: Purity and Price Benchmarking Against Core Analog

A survey of commercial availability indicates that 5-fluoro-3-iodo-1-methyl-1H-indole is consistently offered at a high purity standard (≥95% to ≥98%) by specialty chemical suppliers . In contrast, the closely related but non-methylated analog, 5-fluoro-3-iodo-1H-indole, was available from Enamine at a price of $2,708 for a 10 g quantity (95% purity) [1]. This provides a quantifiable cost baseline for a structurally similar compound, offering procurement professionals a direct financial benchmark for comparing quotes and understanding the relative value of the target compound's defined substitution pattern.

Procurement Purity Analysis Cost of Goods

Optimal Applications for 5-Fluoro-3-iodo-1-methyl-1H-indole Based on Differentiated Properties


Scaffold for Iterative Cross-Coupling in Medicinal Chemistry

The compound's orthogonal reactivity, where the 3-iodo group can be selectively coupled under mild palladium-catalyzed conditions while the 5-fluoro group remains inert, makes it an ideal core scaffold for building diverse compound libraries [1]. This prevents the complex mixtures that arise when using non-fluorinated or multi-halogenated analogs, ensuring a cleaner synthetic route and higher yields of the desired mono-functionalized intermediate [2].

Metabolic Modulation via Strategic Fluorine Placement

The computed lipophilicity (XLogP3 2.8) is higher than that of its non-iodinated counterpart [1]. This property, combined with the well-documented metabolic stability conferred by aryl fluorines, positions the compound as a strategic choice for medicinal chemists seeking to tune the pharmacokinetic properties of lead compounds without altering core pharmacophores [2]. The 5-fluoro group provides a persistent handle for modulating target engagement and in vivo half-life after the 3-position has been derivatized.

Synthesis of Radiolabeled Probes and Targeted Therapeutics

The presence of a heavy iodine atom (exact mass 274.96 Da) provides a significant mass shift, a key attribute for internal standards in mass spectrometry assays [1]. More importantly, the 3-iodo moiety serves as a direct precursor for introducing radioisotopes of iodine (e.g., I-125, I-131) for SPECT imaging or targeted radiotherapy. The concurrent presence of a fluorine atom opens the door to potential F-18 labeling for PET imaging, establishing this compound as a valuable dual-purpose building block for theranostic applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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